(5-Ethylthiophen-3-yl)methanamine
Overview
Description
“(5-Ethylthiophen-3-yl)methanamine” is a chemical compound with the molecular formula C7H11NS and a molecular weight of 141.23 . It is used in scientific research due to its unique properties.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 141.23 . Additional physical and chemical properties such as melting point, boiling point, and density are not explicitly provided in the available resources.Scientific Research Applications
Anticonvulsant Agents
- Schiff bases derived from aminomethyl pyridine, through condensation reactions with aryl aldehydes/ketones, have been synthesized and evaluated for their anticonvulsant activity. These compounds, including structures similar to "(5-Ethylthiophen-3-yl)methanamine," showed promising results in seizures protection and exhibited high protective indices in various models. This study highlights the potential of these compounds in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
Serotonin 5-HT1A Receptor-Biased Agonists
- Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists identified compounds with robust antidepressant-like activity. These compounds demonstrated high 5-HT1A receptor affinity and selectivity, suggesting their promise as antidepressant drug candidates (Sniecikowska et al., 2019).
Metal Ion Sensing
- New pincer azomethine–thiophene ligands have been synthesized for fluorescence and MALDI-TOF-MS applications in metal ion sensing. These compounds, including structures related to "this compound," exhibit remarkable properties in detecting Ni(II) and Pd(II) ions, demonstrating their utility in chemosensor applications (Pedras et al., 2007).
Organic Electronic Devices
- Studies on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) doped with amino derivatives have shown enhanced work function and conductivity, leading to improved performance in organic solar cells. This research suggests the potential of modifying PEDOT:PSS with compounds like "this compound" to enhance organic electronic devices' efficiency (Zeng et al., 2020).
Environmentally Friendly Electropolymerization
- The electropolymerization of water-insoluble monomers, such as thiophenes, in aqueous electrolytes using acoustic emulsification has been developed as an environmentally friendly method. This approach, applicable to compounds like "this compound," highlights the potential for synthesizing polymers for various applications in a more sustainable manner (Asami, Fuchigami, & Atobe, 2006).
Safety and Hazards
Properties
IUPAC Name |
(5-ethylthiophen-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-7-3-6(4-8)5-9-7/h3,5H,2,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXXWSZQOSBYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306886 | |
Record name | 5-Ethyl-3-thiophenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856696-08-7 | |
Record name | 5-Ethyl-3-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856696-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-3-thiophenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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